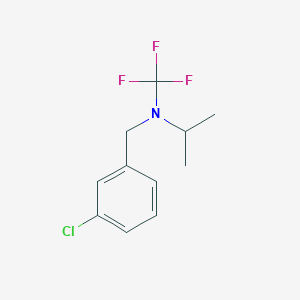
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring. The trifluoromethyl group and the chloromethyl group contribute to its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the chlorination of 3-chloro-5-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and chloromethylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a tool in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity . The exact molecular pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
4-(Trifluoromethyl)pyridine: Lacks both chlorine and chloromethyl groups, resulting in different chemical properties and uses.
Uniqueness
3-Chloro-5-chloromethyl-4-trifluoromethyl-pyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its distinct physicochemical properties, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H5Cl3F3N |
|---|---|
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
3-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4Cl2F3N.ClH/c8-1-4-2-13-3-5(9)6(4)7(10,11)12;/h2-3H,1H2;1H |
Clave InChI |
WADQGYBHUVWRRF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


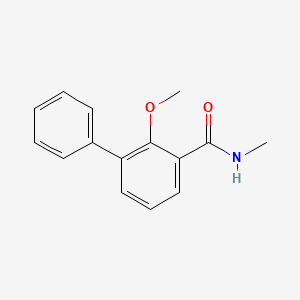

![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)

![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
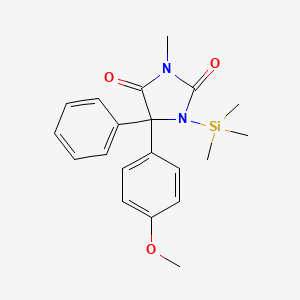
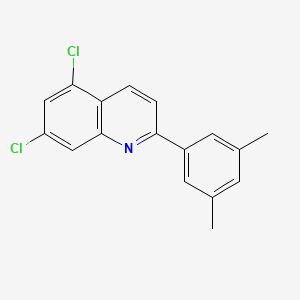
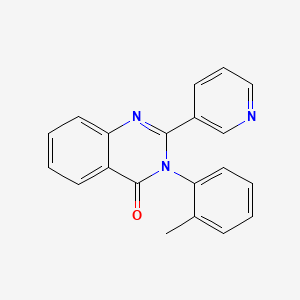
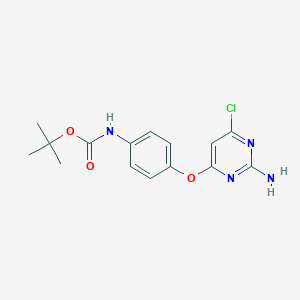

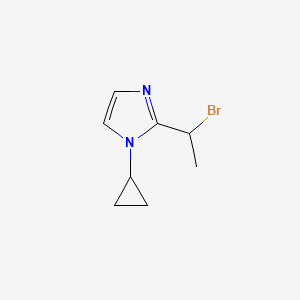
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)

